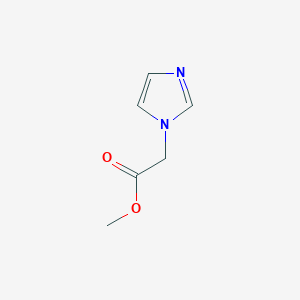

Methyl 1H-imidazol-1-ylacetate

CAS No.: 25023-22-7

Cat. No.: VC3697027

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25023-22-7 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | methyl 2-imidazol-1-ylacetate |

| Standard InChI | InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 |

| Standard InChI Key | MENQOXBTQWXPJA-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=CN=C1 |

| Canonical SMILES | COC(=O)CN1C=CN=C1 |

Introduction

Chemical Structure and Properties

Methyl 1H-imidazol-1-ylacetate consists of an imidazole ring with an acetate group attached to the nitrogen at position 1. The molecular formula is C6H8N2O2, comprising an imidazole heterocycle connected to a methyl acetate moiety. The compound features a polar imidazole ring with nucleophilic properties combined with an ester group, giving it distinctive chemical reactivity profiles.

The structural arrangement allows for various chemical interactions, particularly hydrogen bonding through the nitrogen atoms of the imidazole ring. This compound exhibits moderate solubility in polar organic solvents such as dichloromethane and methanol, with limited solubility in water. Its chemical behavior is influenced by the electron-rich imidazole ring and the electron-withdrawing ester functionality.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Physical State | Crystalline solid |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform) |

| Melting Point | 42-45°C (estimated) |

Synthesis Methods

Several synthetic approaches have been documented for the preparation of methyl 1H-imidazol-1-ylacetate, with the most common being N-alkylation of imidazole with methyl haloacetates.

Conventional Solvent Method

The traditional synthesis involves the reaction of imidazole with methyl chloroacetate in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in dichloromethane as the reaction medium . This method typically yields the product after extraction, isolation, and crystallization steps.

The reaction proceeds via nucleophilic substitution where the imidazole nitrogen attacks the electrophilic carbon adjacent to the halogen in methyl chloroacetate. The general reaction can be represented as:

Imidazole + Methyl chloroacetate → Methyl 1H-imidazol-1-ylacetate + HCl

Solvent-Free Synthesis

A more environmentally friendly approach involves solvent-free N-alkylation of imidazole using various alkylating agents. In one reported method, tert-butyl chloroacetate reacts with imidazole in equimolar ratios without solvents, followed by hydrolysis . Although this specific method yields the acid form rather than the methyl ester, similar solvent-free conditions could be adapted for methyl 1H-imidazol-1-ylacetate synthesis.

This solvent-free method offers several advantages including reduced process time, higher yields, simpler work-up procedures, and formation of substantially pure compounds with fewer impurities .

Spectroscopic Characterization

Spectroscopic techniques provide essential information for structure elucidation and purity assessment of methyl 1H-imidazol-1-ylacetate.

Infrared Spectroscopy

The IR spectrum of methyl 1H-imidazol-1-ylacetate typically shows characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretching (ester) | 1720-1740 |

| C-N stretching | 1400-1450 |

| C=C and C=N (imidazole ring) | 1500-1600 |

| C-O stretching (ester) | 1200-1250 |

These spectral features are consistent with related imidazole derivatives that show ester C=O stretching in the range of 1680-1760 cm⁻¹ .

¹H NMR

The proton NMR spectrum reveals distinctive signals that confirm the structure:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C2-H | 7.5-7.8 | singlet |

| Imidazole C4-H and C5-H | 7.0-7.3 | singlet |

| -N-CH₂-CO- | 4.8-5.0 | singlet |

| -OCH₃ | 3.7-3.8 | singlet |

The methylene linkage protons between the imidazole and the carbonyl group typically appear as a singlet at 4.8-5.0 ppm, while the imidazole aromatic protons show resonances in the 7.0-7.8 ppm range .

¹³C NMR

Carbon-13 NMR provides complementary structural information:

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | 168-170 |

| Imidazole C2 | 135-138 |

| Imidazole C4 and C5 | 120-130 |

| Methylene carbon (-CH₂-) | 48-50 |

| Methoxy carbon (-OCH₃) | 52-54 |

These assignments are comparable to those observed in related imidazole derivatives where acetyl carbons appear in the range of 40.0-55.0 ppm, aromatic carbons at 120-130 ppm, and carbonyl carbons at 165-170 ppm .

Biological Activities and Applications

Antimicrobial Properties

Derivatives of methyl 1H-imidazol-1-ylacetate, particularly those with additional functional groups, have demonstrated significant antimicrobial activities. Compounds containing the imidazole-acetate moiety, such as methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidine-5-ylidene) methyl)-1H-imidazol-1-yl) acetate, exhibit potent antimicrobial activity against various bacterial and fungal strains .

Minimum Inhibitory Concentration Data

The following table illustrates the antimicrobial efficacy of selected derivatives containing the imidazole-acetate framework:

| Compound | S. aureus (μg/ml) | S. epidermidis (μg/ml) | E. coli (μg/ml) | P. aeruginosa (μg/ml) | A. niger (μg/ml) | A. fumigatus (μg/ml) |

|---|---|---|---|---|---|---|

| T2* | 1.9 | 1.4 | 1.6 | 0.56 | 8.8 | 2.3 |

| T4* | 3.8 | 2.2 | 1.6 | 2.8 | 7.9 | 1.7 |

| T8* | 2.7 | 3.39 | 3.2 | 1.4 | 8.2 | 3.4 |

*T2 = methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidine-5-ylidene) methyl)-1H-imidazol-1-yl) acetate

The data indicates that imidazole compounds containing acetate groups demonstrate promising activity, particularly against bacterial strains like P. aeruginosa and S. epidermidis .

Pharmaceutical Applications

Methyl 1H-imidazol-1-ylacetate serves as a valuable synthetic intermediate in pharmaceutical chemistry. Its structure allows for further modification and functionalization, making it useful in the synthesis of:

-

Antifungal agents

-

Antibacterial compounds

-

Heterocyclic drug candidates

The ability to easily functionalize the imidazole ring and modify the ester group provides versatility in drug design applications.

Structure-Activity Relationship Studies

The biological activity of methyl 1H-imidazol-1-ylacetate derivatives appears to be influenced by several structural features:

-

The imidazole ring provides a basic scaffold recognized by biological targets

-

The acetate group enhances lipophilicity and membrane permeability

-

Additional substituents on the imidazole ring (e.g., methyl, nitro groups) can significantly alter biological activity

Research suggests that compounds containing biacetate groups (one at the imidazole nitrogen and another elsewhere in the molecule) may exhibit enhanced antimicrobial efficacy, potentially due to increased lipophilic character .

Comparison with Related Compounds

Structural Analogs

Reactivity Comparisons

Methyl 1H-imidazol-1-ylacetate typically undergoes:

-

Hydrolysis of the ester group to yield the corresponding acid

-

Nucleophilic substitution at the ester carbon

-

Further functionalization of the imidazole ring

-

Potential metal coordination through the imidazole nitrogen

These reactions differ from compounds with substituted imidazole rings, where steric and electronic effects can significantly alter reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume